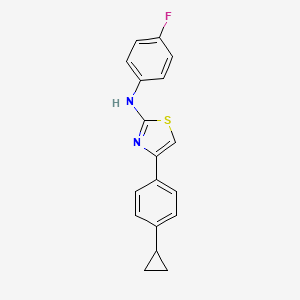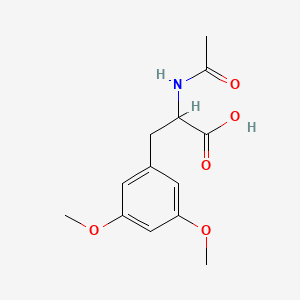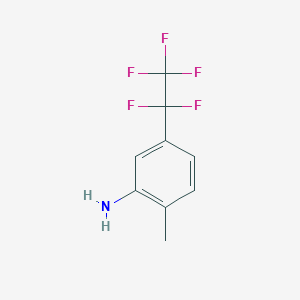
3-(1-Aminocyclobutyl)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminocyclobutyl)aniline dihydrochloride is a chemical compound with a unique structure that includes an aminocyclobutyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclobutyl)aniline dihydrochloride typically involves the reduction of nitrobenzene derivatives. One common method is the reduction of nitrobenzene with tin (Sn) and concentrated hydrochloric acid (HCl) to form aniline, which can then be further modified to introduce the aminocyclobutyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction reactions using catalysts such as palladium over activated carbon. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminocyclobutyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitrous acid (HNO₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, quinones, and various aromatic compounds .
Wissenschaftliche Forschungsanwendungen
3-(1-Aminocyclobutyl)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Aminocyclobutyl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A simpler aromatic amine with a wide range of applications.
Cyclobutylamine: Contains a cyclobutyl group but lacks the aromatic ring.
Phenylamine: Another aromatic amine with similar reactivity but different structural features.
Uniqueness
3-(1-Aminocyclobutyl)aniline dihydrochloride is unique due to the presence of both an aminocyclobutyl group and an aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H16Cl2N2 |
|---|---|
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
3-(1-aminocyclobutyl)aniline;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;;/h1,3-4,7H,2,5-6,11-12H2;2*1H |
InChI-Schlüssel |
NZIRESHEZAAITK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC(=CC=C2)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
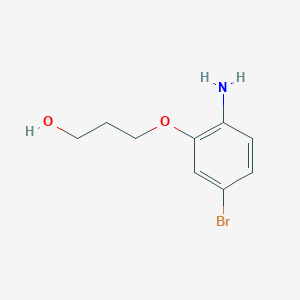
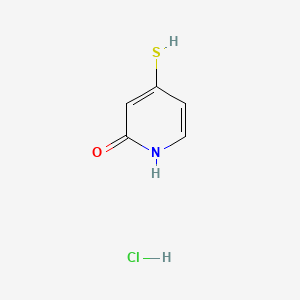
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
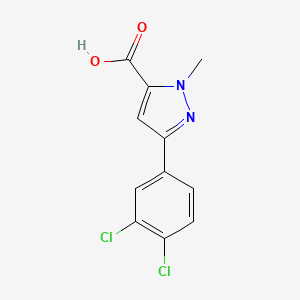
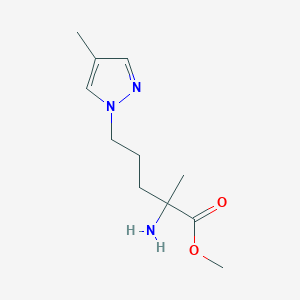
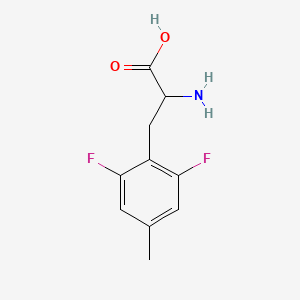
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

